9,9'-Bixanthene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

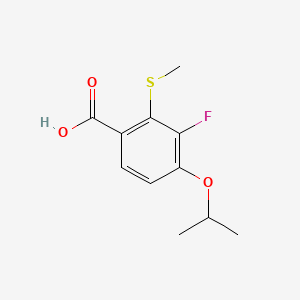

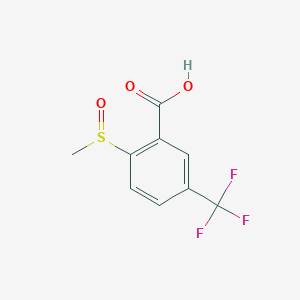

9,9’-Bixanthene: is an organic compound with the molecular formula C26H18O2 It is a derivative of xanthene, characterized by the presence of two xanthene units linked at the 9-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bixanthene typically involves the reduction of xanthone. One common method is the reduction of xanthone using zinc powder in the presence of ammonium chloride and tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the zinc powder is completely consumed. The product is then extracted with diethyl ether and purified .

Industrial Production Methods: While specific industrial production methods for 9,9’-Bixanthene are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 9,9’-Bixanthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthone derivatives.

Reduction: The compound itself is typically synthesized through the reduction of xanthone.

Substitution: Various substituents can be introduced onto the xanthene rings to modify its properties.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and visible light in the presence of a photocatalyst like riboflavin tetraacetate.

Reduction: Zinc powder and ammonium chloride in THF.

Substitution: Various reagents depending on the desired substituent.

Major Products:

Oxidation: Xanthone derivatives.

Reduction: 9,9’-Bixanthene.

Substitution: Substituted xanthene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 9,9’-Bixanthene is used in controlled radical polymerization processes. It acts as a mediator in the polymerization of styrene, providing control over the molecular weight and distribution of the resulting polymers .

Biology and Medicine:

Industry: In the industrial sector, 9,9’-Bixanthene and its derivatives are used in the production of polymers and other materials with specific properties. Its role in living radical polymerization makes it valuable for creating well-defined polymer structures .

Mecanismo De Acción

The mechanism of action of 9,9’-Bixanthene in polymerization involves the generation of cycloketyl xanthone radicals through photochemically-induced homolytic cleavage. These radicals play dual roles in initiating and reversibly deactivating propagating radicals, thus controlling the polymerization process .

Comparación Con Compuestos Similares

Xanthone: The parent compound of 9,9’-Bixanthene, known for its wide range of biological activities.

Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and other applications.

Acridone: A nitrogen-containing analog with similar structural properties.

Uniqueness: 9,9’-Bixanthene is unique due to its dual xanthene structure, which imparts distinct properties in polymerization processes. Its ability to mediate controlled radical polymerization sets it apart from other similar compounds .

Propiedades

Número CAS |

4381-14-0 |

|---|---|

Fórmula molecular |

C26H18O2 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

9-(9H-xanthen-9-yl)-9H-xanthene |

InChI |

InChI=1S/C26H18O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |

Clave InChI |

ITCRKCCNJBBRCM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)

![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)

![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)